molecular formula C16H16O5 B5608229 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

Cat. No.: B5608229
M. Wt: 288.29 g/mol
InChI Key: DITBGNXTELTCDX-UHFFFAOYSA-N
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Description

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone is an organic compound that features a phenyl ring substituted with hydroxyl groups at the 2 and 4 positions, and an ethanone moiety linked to a phenoxy group substituted with an ethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
  • 1-(2,4-dihydroxyphenyl)-2-(4-propoxyphenoxy)ethanone

Uniqueness

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-2-20-12-4-6-13(7-5-12)21-10-16(19)14-8-3-11(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBGNXTELTCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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